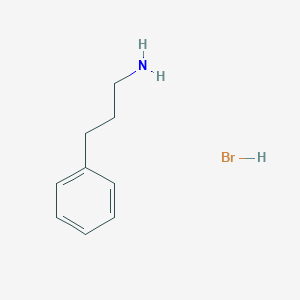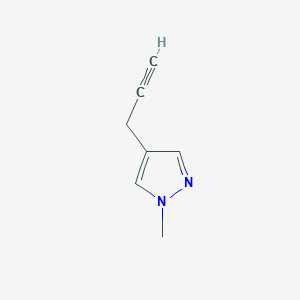
Phenylpropylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylpropylammonium bromide is an organic compound with the molecular formula C9H14BrN. It is a quaternary ammonium salt that has found applications in various fields, including chemistry, biology, and materials science. This compound is known for its role in the synthesis of perovskite materials and its potential use in optoelectronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylpropylammonium bromide can be synthesized through the reaction of phenylpropylamine with hydrobromic acid. The reaction typically involves the following steps:
Preparation of Phenylpropylamine: Phenylpropylamine is synthesized by the reduction of phenylpropanone using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of this compound: Phenylpropylamine is then reacted with hydrobromic acid (HBr) to form this compound. The reaction is carried out under controlled conditions to ensure the complete conversion of the amine to the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylpropylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different ammonium salts.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for the formation of silver bromide (AgBr) and the corresponding ammonium nitrate.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the phenylpropyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the phenylpropyl group.
Major Products Formed
Substitution Reactions: Formation of new ammonium salts with different anions.
Oxidation: Formation of oxidized derivatives of the phenylpropyl group.
Reduction: Formation of reduced derivatives of the phenylpropyl group.
Applications De Recherche Scientifique
Phenylpropylammonium bromide has several scientific research applications:
Biology: It may be used in studies involving the interaction of ammonium salts with biological molecules.
Mécanisme D'action
The mechanism of action of phenylpropylammonium bromide involves its interaction with various molecular targets. In the context of perovskite synthesis, it acts as a passivating agent, reducing defects at grain boundaries and interfaces . This enhances the efficiency and stability of perovskite-based devices by improving carrier extraction and reducing non-radiative recombination losses.
Comparaison Avec Des Composés Similaires
Phenylpropylammonium bromide can be compared with other quaternary ammonium salts, such as:
Phenethylammonium iodide: Used in similar applications for perovskite synthesis but with different halide ions.
Tetramethylammonium bromide: A simpler quaternary ammonium salt used in various chemical reactions.
Benzyltrimethylammonium chloride: Another quaternary ammonium salt with a benzyl group instead of a phenylpropyl group.
This compound is unique due to its specific structure, which imparts distinct properties in the formation of perovskite materials and other applications.
Propriétés
Formule moléculaire |
C9H14BrN |
|---|---|
Poids moléculaire |
216.12 g/mol |
Nom IUPAC |
3-phenylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
Clé InChI |
AKNWFTSJWORAMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)





![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)
![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
